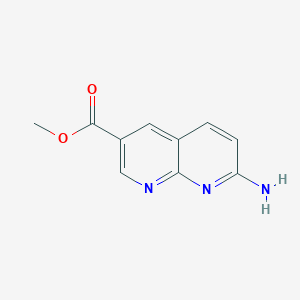
Methyl 7-amino-1,8-naphthyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 7-amino-1,8-naphthyridine-3-carboxylate” is a chemical compound with the CAS Number: 2344679-14-5 . It has a molecular weight of 203.2 and its IUPAC name is "this compound" .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which include “this compound”, has been achieved through various methods such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H9N3O2/c1-15-10 (14)7-4-6-2-3-8 (11)13-9 (6)12-5-7/h2-5H,1H3, (H2,11,12,13) . Chemical Reactions Analysis
The synthesis of 1,8-naphthyridines, including “this compound”, involves multicomponent reactions. For instance, trisubstituted 2-amino-1,8-naphthyridines have been constructed in moderate to high yield via multicomponent reactions of substituted aromatic aldehydes, 2-aminopyridine, malononitrile or methyl or ethyl cyanoacetate .Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Antibacterial Agents
Methyl 7-amino-1,8-naphthyridine-3-carboxylate derivatives have been extensively studied for their potential as antibacterial agents. Research led by Bouzard et al. (1992) and others has explored fluoronaphthyridines and pyridonecarboxylic acids, highlighting their in vitro and in vivo antibacterial activities. These studies demonstrate the critical role of substituent modifications in enhancing antibacterial efficacy, with specific focus on cyclic amino substitutions and the impact of fluorophenyl groups on the naphthyridine core. The compound BMY 43748, for example, was identified as a promising therapeutic agent due to its enhanced antibacterial properties (Bouzard et al., 1992; Egawa et al., 1984).
Protein Tyrosine Kinase Inhibition
This compound compounds have also shown selectivity as inhibitors of protein tyrosine kinases, particularly c-Src. Thompson et al. (2000) synthesized 7-substituted derivatives that demonstrated potent inhibitory activity, suggesting potential applications in cancer therapy by targeting specific signaling pathways involved in tumor progression (Thompson et al., 2000).
Neuroprotective Properties
Research into 1,8-naphthyridine derivatives has uncovered neuroprotective properties, particularly against neurotoxicity related to Alzheimer's disease. De los Ríos et al. (2010) identified compounds with significant inhibition of acetylcholinesterase and butyrylcholinesterase, alongside a protective effect in neuroblastoma cells subjected to various stressors, indicating their potential for therapeutic applications in neurodegenerative diseases (De los Ríos et al., 2010).
Antitumor Activity
A series of 7-substituted 1,8-naphthyridine derivatives has been investigated for antitumor activity. Tsuzuki et al. (2004) explored structure-activity relationships, identifying compounds with potent cytotoxic activity against various tumor cell lines. These findings underscore the potential of this compound derivatives as antitumor agents, with specific derivatives showing promise for further development due to their efficacy and solubility (Tsuzuki et al., 2004).
Mecanismo De Acción
Safety and Hazards
The safety information for “Methyl 7-amino-1,8-naphthyridine-3-carboxylate” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Direcciones Futuras
The development of methods for the synthesis of 1,8-naphthyridines, including “Methyl 7-amino-1,8-naphthyridine-3-carboxylate”, has been of considerable interest to the synthetic community . This includes attempts to develop more eco-friendly, safe, and atom-economical approaches . The wide applicability in medicinal chemistry and materials science suggests promising future directions for this compound .
Propiedades
IUPAC Name |
methyl 7-amino-1,8-naphthyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-10(14)7-4-6-2-3-8(11)13-9(6)12-5-7/h2-5H,1H3,(H2,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPDAKKDBZNZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1)C=CC(=N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2839401.png)

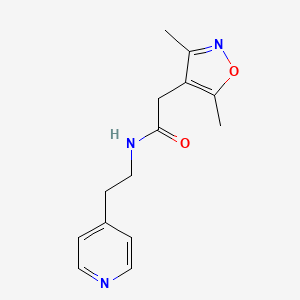
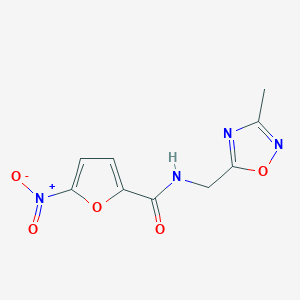

![Methyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-4-carboxylate](/img/no-structure.png)
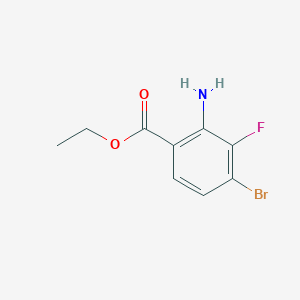
![Tert-butyl 3-[(6-bromopyridine-3-carbonyl)-methylamino]azetidine-1-carboxylate](/img/structure/B2839414.png)

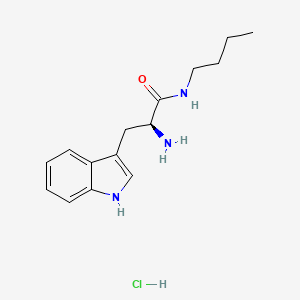
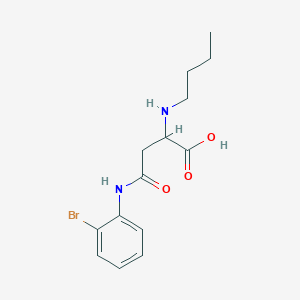
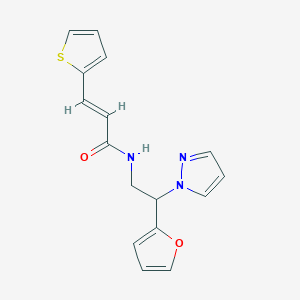
![N-(3-methoxyphenyl)-2-((2-oxo-1-(thiophen-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2839423.png)
![1-(2-Hydroxy-3-{[3-(trifluoromethyl)phenyl]sulfonyl}propyl)-2-pyrrolidinone](/img/structure/B2839424.png)